2-[(Acetylthio)methyl]-3-phenylpropionic Acid
Description
Properties
IUPAC Name |
2-(acetylsulfanylmethyl)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAAXVOKLXDSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91702-98-6 | |
| Record name | 2-[(Acetylthio)methyl]-3-phenylpropionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction leverages a quaternary ammonium salt (e.g., Aliquat 336®) as the phase transfer catalyst, which shuttles the thioacetate anion into the organic phase. Key parameters include:
-
Temperature : 0–20°C to minimize side reactions.
-
Catalyst loading : 0.3–1% molar relative to 2-bromo-3-phenylpropionic acid.
-
Solvent selection : Aromatic hydrocarbons or esters optimize solubility and reaction kinetics.
Post-reaction workup involves washing with aqueous sodium thiosulfate to remove residual bromide, followed by crystallization to isolate the product. This method achieves yields exceeding 76% for the (S)-enantiomer when starting from (R)-2-bromo-3-phenylpropionic acid.
Comparative Efficiency
A critical comparative study demonstrated that omitting the phase transfer catalyst reduces yields by 10% , underscoring its role in enhancing reactivity. The table below summarizes optimal conditions:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst (Aliquat 336) | 0.3–1% molar | +10% yield |
| Solvent | Ethyl acetate vs. DMF | Higher purity |
| Temperature | 15–17°C vs. ambient | Reduced byproducts |
Chiral Inversion Synthesis from L-Phenylalanine
For applications requiring enantiomerically pure (S)-2-[(Acetylthio)methyl]-3-phenylpropionic acid, a stereoselective route starting from L-phenylalanine is employed. This method capitalizes on crystallization-induced chiral inversion to achieve 96–99% enantiomeric excess (ee) .
Synthetic Pathway
-
Diazotization/Bromination : L-Phenylalanine is converted to (S)-2-bromo-3-phenylpropionic acid via diazotization with sodium nitrite and hydrobromic acid.
-
Chiral Inversion : The (S)-bromo intermediate undergoes crystallization in hexane, inducing inversion to the (R)-enantiomer.
-
Thioacetate Substitution : Reaction with potassium thioacetate in dimethylformamide (DMF) yields the (S)-thioacetyl product.
This sequence preserves optical purity while avoiding costly chiral resolving agents. The final step achieves 62% yield , with the inversion step critical to enantiomeric control.
Advantages and Limitations
-
Cost-effectiveness : Utilizes inexpensive L-phenylalanine as the chiral pool.
-
Scalability : Crystallization steps are amenable to large-scale production.
-
Drawbacks : Requires careful control of reaction conditions to prevent racemization during substitution.
Alternative Synthetic Routes and Modifications
Thioacetic Acid Addition to 2-Benzylacrylic Acid
A less common route involves the Michael addition of thioacetic acid to 2-benzylacrylic acid under basic conditions. While mechanistically straightforward, this method suffers from lower yields (≤50%) due to competing polymerization and side reactions.
Enzymatic and Biocatalytic Approaches
Emerging research explores lipase-mediated acetylation of 2-mercaptomethyl-3-phenylpropionic acid, though industrial adoption remains limited by enzyme cost and stability.
Critical Analysis of Methodologies
Industrial Applicability
The PTC method dominates industrial settings due to its high throughput and compatibility with existing infrastructure. In contrast, the chiral inversion route is preferred for enantioselective synthesis but requires additional purification steps.
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetylthio Group
The acetylthio (-SAc) group undergoes nucleophilic substitution under basic or catalytic conditions. This reactivity is critical for synthesizing thiol-containing intermediates.
Key Findings :
- The acetylthio group acts as a protected thiol, enabling controlled release of -SH groups under mild hydrolysis (1 M NaOH, 25°C).
- Phase-transfer catalysts (e.g., trioctylmethylammonium chloride) enhance substitution efficiency in non-aqueous media .
Esterification and Amide Formation
The carboxylic acid moiety participates in esterification and peptide coupling reactions, forming bioactive derivatives.
Mechanistic Insight :
- Esterification proceeds via Fischer-Speier conditions, yielding >90% conversion in refluxing ethanol .
- Amide bond formation with glycine derivatives (e.g., glycine benzyl ester) is pivotal in synthesizing racecadotril, a therapeutic agent .
Oxidation and Stability
The compound exhibits sensitivity to oxidizing agents, leading to decomposition or functional group transformations.
| Reaction | Conditions | Product | References |
|---|---|---|---|
| Oxidation of thioether | H₂O₂ or mCPBA in CH₂Cl₂ | Sulfoxide/sulfone derivatives | |
| Thermal decomposition | >200°C under inert atmosphere | CO₂, CO, and sulfur oxides (SOₓ) |
Safety Note :
- Decomposition above 200°C releases toxic gases (CO, SOₓ), necessitating controlled thermal handling .
Biological Interactions
While primarily a synthetic intermediate, structural analogs inhibit cyclooxygenase (COX) enzymes, suggesting potential bioactivity:
| Interaction | Target | Mechanism | References |
|---|---|---|---|
| COX-1/COX-2 inhibition | Prostaglandin biosynthesis | Competitive binding to catalytic site |
Research Gap :
Stereochemical Transformations
Chiral inversion and resolution methods are critical for enantiopure synthesis:
| Process | Conditions | Outcome | References |
|---|---|---|---|
| Crystallization-induced inversion | Solvent-mediated recrystallization (EtOAc) | (S)-enantiomer enrichment (>98% ee) |
Application :
Scientific Research Applications
2-[(Acetylthio)methyl]-3-phenylpropionic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: As a derivative of NSAIDs, it is investigated for its potential therapeutic applications in treating pain and inflammation.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[(Acetylthio)methyl]-3-phenylpropionic Acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
2-[(Acetylthio)methyl]-3-phenylpropionic Acid can be compared with other similar compounds such as:
Ibuprofen: Another 2-arylpropionic acid derivative with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to ibuprofen.
Ketoprofen: Exhibits potent anti-inflammatory effects but may have a higher risk of gastrointestinal side effects.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of NSAIDs.
Biological Activity
2-[(Acetylthio)methyl]-3-phenylpropionic acid (C₁₂H₁₄O₃S) is a chemical compound characterized by its unique acetylthio substitution, which enhances its biological activity compared to structurally similar compounds. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic research.
Chemical Structure and Properties
The molecular structure of this compound features a propionic acid backbone with an acetylthio group at the second carbon and a phenyl group at the third carbon. Its molecular weight is approximately 238.30 g/mol. The presence of the acetylthio group allows for various chemical reactions, including nucleophilic substitutions and esterifications, which are crucial for its biological interactions.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory properties. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain pathways.
Analgesic Effects
Preliminary studies have shown that this compound may possess analgesic effects, potentially making it useful in pain management therapies. The interaction with COX enzymes implies a mechanism similar to that of other NSAIDs, contributing to its pain-relieving properties.
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes and receptors within the body. This binding can modulate various biochemical pathways, influencing both inflammatory responses and pain perception. Further studies are needed to elucidate the precise interactions and pharmacokinetics associated with this compound .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound in relation to structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Phenylpropionic Acid | Propionic Acid | Lacks acetylthio substitution; simpler structure |
| Acetaminophen | Para-hydroxyacetanilide | Known analgesic; lacks thioether functionality |
| Ibuprofen | Propanoic Acid | Widely used anti-inflammatory; different side chain configuration |
| Sulfinpyrazone | Pyrazole derivative | Contains sulfur; used for gout treatment |
The acetylthio substitution in this compound is believed to enhance its biological activity compared to these compounds, suggesting potential advantages in drug development.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit COX enzymes effectively, leading to a decrease in inflammatory markers in cell cultures.
- Animal Models : In vivo studies using rodent models have shown that administration of this compound results in significant reductions in pain responses and inflammation compared to control groups.
- Pharmacokinetics : Ongoing research aims to assess the bioavailability and metabolism of this compound, which will provide insights into its therapeutic potential and safety profile.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[(Acetylthio)methyl]-3-phenylpropionic Acid, and what reaction conditions optimize yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution using (R)-2-bromo-3-phenylpropionic acid and thioacetic acid in the presence of an organic base (e.g., triethylamine). The reaction is performed at controlled temperatures (-10°C to +30°C) to minimize side reactions. Stoichiometric equivalence of reagents and slow base addition are critical for yields >70%. Post-reaction, purification via recrystallization or chromatography is recommended .
Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for purity assessment, achieving >98% purity under optimized conditions. Structural confirmation requires H/C NMR (e.g., δ 2.4 ppm for acetylthio methyl protons) and high-resolution mass spectrometry (HRMS) for molecular ion validation (CHOS, exact mass 238.0662 g/mol) .
Q. What are the primary applications of this compound in pharmaceutical research?
- Methodological Answer : It serves as a key intermediate in synthesizing ACE inhibitors like Omapatrilat and enkephalinase inhibitors (e.g., Racecadotril). Its acetylthio group enables thiol-mediated prodrug activation, enhancing bioavailability in preclinical models. Researchers should prioritize chiral resolution to isolate the (S)-enantiomer for pharmacologically active derivatives .
Advanced Research Questions
Q. How can researchers achieve enantioselective synthesis of this compound?
- Methodological Answer : Enantioselectivity is achieved using chiral precursors. For example, (R)-2-bromo-3-phenylpropionic acid (derived from D-phenylalanine via diazotization with HBr/NaNO) reacts with thioacetic acid to yield the (S)-enantiomer. Chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) or enzymatic resolution can further enrich enantiomeric excess (>95%) .
Q. What strategies address low yields in large-scale synthesis of this compound?
- Methodological Answer : Low yields often stem from incomplete bromine substitution or thioester hydrolysis. Optimize by:
- Using anhydrous solvents (e.g., THF) to suppress hydrolysis.
- Maintaining reaction temperatures <25°C to prevent racemization.
- Employing a 1.2:1 molar ratio of thioacetic acid to bromo precursor.
Post-synthesis, rapid solvent removal under reduced pressure minimizes degradation .
Q. How does the compound’s structure influence its role in ACE inhibitor design?
- Methodological Answer : The acetylthio-methyl group enhances zinc-binding affinity in ACE’s catalytic domain, improving inhibitory potency. Structure-activity relationship (SAR) studies show that phenylpropionic acid backbone modifications (e.g., para-substitutions on the phenyl ring) alter pharmacokinetics. For example, Omapatrilat derivatives with this moiety exhibit dual ACE/NEP inhibition, validated via in vitro enzyme assays (IC < 10 nM) .
Q. What pharmacological mechanisms underpin its use in enkephalinase inhibition?
- Methodological Answer : The compound’s metabolite (free thiol form) binds to enkephalinase’s active site, blocking cleavage of endogenous opioids like Met-enkephalin. In vivo studies in rodent models show dose-dependent reduction in diarrheal secretion (ED = 1.5 mg/kg). Researchers should monitor hepatic metabolism via LC-MS to quantify active thiol species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
